molecular formula C19H30N2O4S B4096885 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide

Cat. No.: B4096885
M. Wt: 382.5 g/mol
InChI Key: ANSXELQODIDGIY-UHFFFAOYSA-N
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Description

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a phenoxy ring, which is further connected to a cycloheptylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for the study and application of this compound are not specified in the available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide typically involves a multi-step process. One common method includes the reaction of 4-(butan-2-ylsulfamoyl)phenol with N-cycloheptylacetamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide
  • 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide

Comparison: Compared to its analogs, 2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide exhibits unique structural features, such as the cycloheptylacetamide moiety, which may contribute to its distinct biological activity and chemical reactivity. The presence of the cycloheptyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-3-15(2)21-26(23,24)18-12-10-17(11-13-18)25-14-19(22)20-16-8-6-4-5-7-9-16/h10-13,15-16,21H,3-9,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSXELQODIDGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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